Sodium dodecylbenzenesulphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

SDBS can be synthesized through the sulfonation of dodecylbenzene with sulfuric acid or SO3, followed by neutralization with sodium hydroxide. The process involves the introduction of a sulfonate group into the aromatic ring of dodecylbenzene, resulting in the formation of dodecylbenzenesulfonic acid, which is then neutralized to produce SDBS.

Molecular Structure Analysis

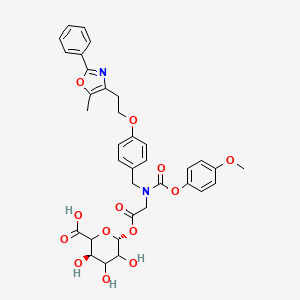

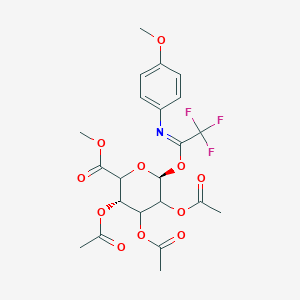

The molecular structure of SDBS features a hydrophobic tail (dodecyl chain) and a hydrophilic head (benzenesulfonate group). This amphiphilic nature enables SDBS to reduce surface tension in water, leading to its surfactant properties. The benzene ring in SDBS contributes to its ability to form micelles and other aggregates in solution, which is crucial for its application in detergents and emulsifiers.

Chemical Reactions and Properties

SDBS is known for its ability to undergo various chemical reactions characteristic of sulfonates, including substitutions and eliminations. Its anionic nature allows it to interact with cations, forming complexes or ion pairs. These interactions are essential for its role as a corrosion inhibitor and in the formation of micelles and vesicles in solution.

Physical Properties Analysis

The physical properties of SDBS, such as its critical micellization concentration (CMC) and surface tension, are influenced by its molecular structure. The CMC of SDBS is affected by temperature and the nature of counterions present in the solution. Studies have shown that the CMC of SDBS varies with different counterions, indicating the role of electrostatic interactions in its aggregation behavior (Chakraborty, Chakraborty, Ali, & Saha, 2010).

Chemical Properties Analysis

SDBS exhibits a range of chemical properties, including its role as a corrosion inhibitor. Its ability to form protective layers on metal surfaces makes it valuable in preventing corrosion. The interaction between SDBS and other molecules, such as hexamethylenetetramine, demonstrates its potential for synergistic effects in corrosion inhibition, highlighting its complex chemical behavior (Hosseini, Mertens, & Arshadi, 2003).

科学的研究の応用

Corrosion Inhibition

Sodium dodecylbenzenesulphonate (SDBS) demonstrates significant effects in corrosion inhibition. In combination with other chemicals, it has been shown to protect metals like steel and copper from corrosion in acidic environments. For instance, SDBS, when mixed with hexamethylenetetramine, exhibits varying inhibition effects on mild steel corrosion in sulfuric acid, attributed to the formation of hemi-micellar aggregates and electrostatic interactions between adsorbate ions (Hosseini, Mertens, & Arshadi, 2003). Similarly, its combination with 2-mercaptobenzoxazole shows synergistic effects in inhibiting copper corrosion (Tavakoli, Shahrabi, & Hosseini, 2008).

Detergency

SDBS is used in detergency due to its ability to adsorb on surfaces. Research from 1959 reveals its adsorption on clean and soiled cotton, significantly impacting soil-removal in detergents (Jayson, 1959). This property underpins its widespread use in cleaning agents and laundry detergents.

Environmental Impact and Biodegradation

Studies on SDBS focus on its environmental impact and methods for its removal or biodegradation. For example, its effects on biodegradation of hydrocarbons by yeast cells have been investigated, showing that SDBS can enhance biodegradation up to a certain concentration (Chrzanowski et al., 2009). Additionally, research on photocatalytic degradation in the presence of semiconductor particles by solar exposure provides insights into potential methods for treating wastewater containing SDBS (Hidaka et al., 1989).

Analytical and Sensing Applications

SDBS is also utilized in analytical chemistry and sensor technology. For instance, it is used in capillary electrophoresis for the detection of surfactant residues at trace levels (Altria et al., 1995), and in developing ion-selective field-effect transistor sensors for anionic surfactants (Sánchez et al., 1999).

Surface and Bulk Properties

Research also delves into the surface and bulk properties of dodecylbenzenesulphonate, exploring factors like the critical micellization concentrations and the role of counterions (Chakraborty et al., 2010). Understanding these properties is crucial for optimizing its use in various applications.

Safety And Hazards

将来の方向性

特性

CAS番号 |

25155-30-0 |

|---|---|

製品名 |

Sodium dodecylbenzenesulphonate |

分子式 |

C18H29NaO3S |

分子量 |

348.48 |

同義語 |

ALKYLARYL SULFONATE; ALKYLBENZENESULFONIC ACID SODIUM SALT; DODECYLBENZENE SODIUM SULFONATE; DODECYLBENZENESULPHONIC ACID SODIUM SALT; DODECYLBENZENESULFONIC ACID SODIUM SALT; DODECENE-1 LAS; DDBS; LAS-C12 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1140816.png)